![molecular formula C12H14N2O3 B1437521 [(5,6-Dimethyl-1H-benzimidazol-2-yl)methoxy]-acetic acid CAS No. 933738-36-4](/img/structure/B1437521.png)
[(5,6-Dimethyl-1H-benzimidazol-2-yl)methoxy]-acetic acid
Overview
Description
“[(5,6-Dimethyl-1H-benzimidazol-2-yl)methoxy]-acetic acid” is a compound that contains a benzimidazole moiety, which is a type of heterocyclic aromatic organic compound . This compound contains a total of 32 bonds, including 18 non-H bonds, 11 multiple bonds, 4 rotatable bonds, 1 double bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 carboxylic acid (aliphatic), 1 hydroxyl group, and 1 ether (aliphatic) .
Molecular Structure Analysis
The molecular structure of “[(5,6-Dimethyl-1H-benzimidazol-2-yl)methoxy]-acetic acid” includes a benzimidazole ring, which is a type of heterocyclic aromatic organic compound. This compound contains a total of 32 bonds, including 18 non-H bonds, 11 multiple bonds, 4 rotatable bonds, 1 double bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 carboxylic acid (aliphatic), 1 hydroxyl group, and 1 ether (aliphatic) .Scientific Research Applications
Antimicrobial Activity
Benzimidazole derivatives have been extensively studied for their antimicrobial properties. The unique structure of [(5,6-Dimethyl-1H-benzimidazol-2-yl)methoxy]-acetic acid may contribute to its potential as an antimicrobial agent. Research suggests that modifications at the 2 and 5 positions of benzimidazole can yield active drugs with significant antimicrobial efficacy .
Anticancer Applications
The benzimidazole moiety is known to exhibit anticancer activity. Its derivatives can interfere with cell division and DNA replication, making them potential candidates for cancer therapy. The specific structural features of [(5,6-Dimethyl-1H-benzimidazol-2-yl)methoxy]-acetic acid could be explored for targeted cancer treatments .
Antiviral Properties
Benzimidazole derivatives have shown promise in the treatment of viral infections. The pharmacological activities of these compounds, including [(5,6-Dimethyl-1H-benzimidazol-2-yl)methoxy]-acetic acid , could be harnessed to develop new antiviral drugs that target specific stages of viral replication .
Antiparasitic Use
The discovery of benzimidazole derivatives like thiabendazole sparked interest in their use as anthelmintics. Given its structural similarity, [(5,6-Dimethyl-1H-benzimidazol-2-yl)methoxy]-acetic acid may also possess antiparasitic properties, particularly against helminth infections .
Antihypertensive Potential
Some benzimidazole derivatives have been screened for their ability to reduce blood pressure. A novel series of benzimidazole compounds showed significant antihypertensive activity. The efficacy of [(5,6-Dimethyl-1H-benzimidazol-2-yl)methoxy]-acetic acid in this regard could be an interesting area of research .
Anti-inflammatory Effects
Benzimidazole and its derivatives are known to have anti-inflammatory properties. The specific compound could be investigated for its potential to treat inflammatory conditions, possibly acting through inhibition of inflammatory mediators .
Future Directions
Benzimidazole derivatives have been found to exhibit a broad range of biological activities, suggesting that they could be promising candidates for the development of new drugs . Therefore, future research could focus on exploring the potential applications of “[(5,6-Dimethyl-1H-benzimidazol-2-yl)methoxy]-acetic acid” in various therapeutic areas.
properties
IUPAC Name |
2-[(5,6-dimethyl-1H-benzimidazol-2-yl)methoxy]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-7-3-9-10(4-8(7)2)14-11(13-9)5-17-6-12(15)16/h3-4H,5-6H2,1-2H3,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQCAQKPXPYEKTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)COCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(5,6-Dimethyl-1H-benzimidazol-2-yl)methoxy]-acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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